3-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-5-(3-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
This compound belongs to the pyrrolo-oxazole-dione family, characterized by a fused bicyclic core with two dione moieties. Its structure features three aromatic substituents: a 2,4-dimethoxyphenyl group at position 3, a 2-methylphenyl group at position 2, and a 3-methylphenyl group at position 3.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-5-(3-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-16-8-7-10-18(14-16)28-26(30)23-24(20-13-12-19(32-3)15-22(20)33-4)29(34-25(23)27(28)31)21-11-6-5-9-17(21)2/h5-15,23-25H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNZUIDDKABGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=C(C=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-5-(3-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic molecule that has garnered interest in various fields of biological research. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 351.44 g/mol. The structure features multiple aromatic rings and a pyrrolo[3,4-d][1,2]oxazole core, which are known to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of pyrrolo[3,4-d][1,2]oxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins such as Bcl-2.
Table 1 summarizes the cytotoxic effects observed in various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 | 15 | Caspase activation |
| Jurkat | 12 | Bcl-2 inhibition |
| HT29 (colon) | 10 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Studies suggest that it inhibits the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses.
- Experimental Models : In vivo models using carrageenan-induced paw edema in rats showed a significant reduction in swelling when treated with this compound.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Receptor Binding : The compound's structural features allow it to bind effectively to certain receptors involved in cell signaling pathways related to growth and inflammation.
- Enzyme Inhibition : It has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the inflammatory process.
Case Studies
Several case studies have explored the biological implications of this compound:
- Study 1 : A study published in Molecules reported that derivatives showed significant inhibition of COX-2 activity, suggesting potential use as anti-inflammatory agents .
- Study 2 : Another investigation focused on the compound's effect on immune response modulation, demonstrating reduced antibody production in human blood cell cultures .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrrolo-oxazole-dione derivatives, focusing on substituent effects and structural motifs:
Table 1: Substituent Comparison and Electronic Effects
Key Observations
Substituent Electronic Profiles :
- The target compound’s 2,4-dimethoxyphenyl group provides strong electron-donating effects, enhancing solubility compared to chloro-substituted analogs (e.g., ). Methoxy groups also reduce steric bulk compared to ortho-methyl or chloro substituents .
- 3-Methylphenyl at position 5 introduces moderate steric hindrance, which may affect binding in biological systems compared to unsubstituted phenyl groups in .
Aliphatic substituents (e.g., isopropyl in ) significantly increase lipophilicity, whereas aromatic methoxy groups balance solubility and steric effects in the target compound.
Crystallographic Trends :
- Compounds like were resolved via single-crystal X-ray diffraction (R factor = 0.037) , a method likely applicable to the target compound using SHELX-based refinement .
Research Findings and Implications
- Synthetic Flexibility : The target compound’s methoxy and methyl substituents suggest synthetic routes involving Ullmann coupling or nucleophilic aromatic substitution, akin to methods in .
- Thermodynamic Stability : Steric effects from ortho-methyl groups (e.g., in ) can destabilize crystal packing, whereas para-substituted derivatives (e.g., ) may exhibit higher melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
